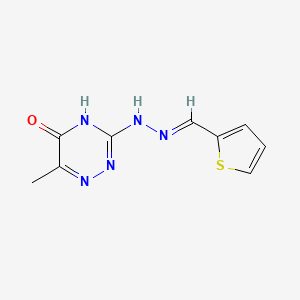

(E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol

Descripción general

Descripción

The compound “(E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol” is a complex organic molecule that contains several functional groups including a thiophene ring, a hydrazine group, a triazine ring, and a hydroxyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the hydrazine group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point analysis, vibrational spectroscopy, NMR, and UV-Vis spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : This compound and its derivatives can be synthesized using various techniques. For instance, the synthesis and mass spectral fragmentation patterns of related thiazole and imidazolidine derivatives have been explored, which provides a foundation for understanding the synthesis of (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol compounds (Mohamed, Unis, & El-Hady, 2006).

Characterization : The characterization of similar compounds, such as the structural elucidation using MS, IR, UV-VIS, and NMR spectral data, is fundamental for understanding the properties and applications of these compounds (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Potential Biological Activities

Biological Activities : Triazine derivatives, including those similar to (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol, have been reported to possess various biological activities. These include anticancer, antibacterial, antifungal, acaricidal, and molluscicidal properties (Alshammari & Bakhotmah, 2022).

Antifungal Agents : Certain triazol compounds containing a thiophen ring, closely related to the chemical structure , have been synthesized and evaluated as potential antifungal agents (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).

Application in Chemical Synthesis

- Novel Heterocyclic Systems : The compound's derivatives have been used in the synthesis of novel heterocyclic systems, demonstrating its utility in creating diverse chemical structures (Montazeri, Heravi, Tajfirooz, & Nazari, 2017).

Miscellaneous Applications

- Sensor Development : Derivatives of this compound have been utilized in the development of sensors, such as a chromium (III) ion-selective sensor, showcasing its potential in analytical applications (Alshammari & Bakhotmah, 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c1-6-8(15)11-9(14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHOVBJOZNAFTI-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(NC1=O)N/N=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321464 | |

| Record name | 6-methyl-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol | |

CAS RN |

120381-75-1 | |

| Record name | 6-methyl-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2805963.png)

![4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805965.png)

![7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2805967.png)

![Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride](/img/structure/B2805973.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2805981.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)